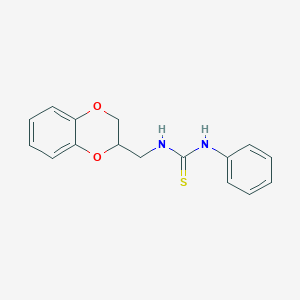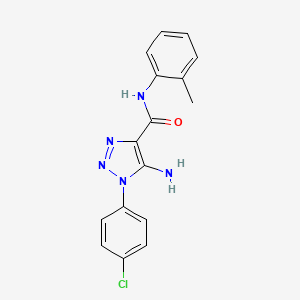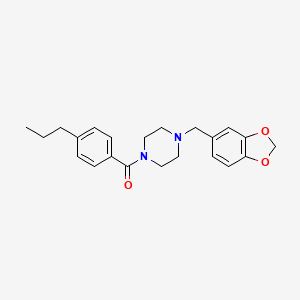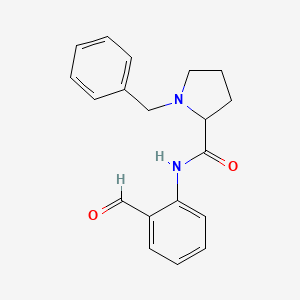![molecular formula C19H23FN2O3S B5009616 N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5009616.png)
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as BFSG, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a glycine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
BFSG has been found to have potential applications in scientific research. The compound has been extensively studied for its ability to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP). Inhibition of these enzymes has been linked to various diseases, including cancer and diabetes. BFSG has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
BFSG exerts its effects by binding to the active site of DPP-4 and FAP, inhibiting their activity. This inhibition leads to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which has been shown to have beneficial effects on glucose metabolism. BFSG has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), through the activation of the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
BFSG has been found to have various biochemical and physiological effects. The compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. BFSG has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BFSG has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
BFSG has several advantages for use in lab experiments. The compound has a high purity and stability, making it easy to handle and store. BFSG is also water-soluble, which allows for easy administration in animal models. However, BFSG has some limitations, such as its high cost and limited availability. Additionally, the compound has a short half-life in vivo, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research on BFSG. One potential area of research is the development of more potent and selective inhibitors of DPP-4 and FAP. Additionally, the potential anti-inflammatory effects of BFSG could be further explored in animal models of inflammatory diseases. Another area of research is the development of novel delivery systems for BFSG, which could improve its half-life and effectiveness in vivo. Overall, BFSG has significant potential for use in scientific research, and further studies are needed to fully explore its applications.
Méthodes De Synthèse
BFSG can be synthesized using a specific method that involves the reaction of tert-butyl N-(4-fluorophenylsulfonyl)glycinate with benzylamine in the presence of a base. The reaction results in the formation of BFSG as a white solid. The purity of the compound can be improved using various purification techniques, such as column chromatography.
Propriétés
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-19(2,3)21-18(23)14-22(13-15-7-5-4-6-8-15)26(24,25)17-11-9-16(20)10-12-17/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAYCRISCLVZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5009545.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5009552.png)

![N-(3-chlorophenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5009576.png)


![1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5009588.png)

![N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5009605.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5009624.png)
![N-(4-nitrophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5009639.png)